molecular formula C30H45NO15 B1670851 Dobutamine lactobionate CAS No. 104564-71-8

Dobutamine lactobionate

Cat. No.: B1670851
CAS No.: 104564-71-8
M. Wt: 659.7 g/mol
InChI Key: XSGHHWMGNIMZCA-FPOQQNBBSA-N
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Description

Dobutamine lactobionate is a chemical compound used primarily in the medical field. It is a derivative of dobutamine, a synthetic catecholamine and a direct-acting inotropic agent. This compound is commonly used in the treatment of acute heart failure and cardiogenic shock due to its ability to increase cardiac output without significantly affecting heart rate .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dobutamine lactobionate can be synthesized by reacting dobutamine with lactobionic acid. The reaction typically involves the use of a solvent such as water or ethanol and is carried out under controlled temperature and pH conditions to ensure the stability of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where dobutamine and lactobionic acid are combined under optimized conditions. The reaction mixture is then purified through crystallization or other separation techniques to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Dobutamine lactobionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dobutamine lactobionate has a wide range of applications in scientific research, including:

Mechanism of Action

Dobutamine lactobionate exerts its effects primarily through the stimulation of beta-1 adrenergic receptors in the heart. This leads to an increase in myocardial contractility and stroke volume, resulting in enhanced cardiac output. The compound also has mild effects on beta-2 and alpha receptors, contributing to its overall inotropic action without causing significant vasoconstriction or tachycardia .

Comparison with Similar Compounds

    Milrinone: Another inotropic agent used in the treatment of heart failure.

    Levosimendan: A calcium sensitizer and inodilator used in heart failure management.

    Isoprenaline: A synthetic catecholamine with strong beta-adrenergic activity, used in the treatment of bradycardia and heart block.

Uniqueness: Dobutamine lactobionate is unique in its ability to provide inotropic support with minimal impact on heart rate and blood pressure. This makes it particularly useful in clinical settings where precise control of cardiac output is required without causing excessive cardiovascular stress .

Properties

CAS No.

104564-71-8

Molecular Formula

C30H45NO15

Molecular Weight

659.7 g/mol

IUPAC Name

4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid

InChI

InChI=1S/C18H23NO3.C12H22O12/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h4-9,12-13,19-22H,2-3,10-11H2,1H3;3-10,12-20H,1-2H2,(H,21,22)/t;3-,4-,5+,6+,7-,8-,9-,10-,12+/m.1/s1

InChI Key

XSGHHWMGNIMZCA-FPOQQNBBSA-N

Isomeric SMILES

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O

SMILES

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dobucor
Dobuject
Dobutamin Fresenius
Dobutamin Hexal
Dobutamin ratiopharm
Dobutamin Solvay
Dobutamin-ratiopharm
Dobutamina Inibsa
Dobutamina Rovi
Dobutamine
Dobutamine (+)-Isomer
Dobutamine Hydrobromide
Dobutamine Hydrochloride
Dobutamine Lactobionate
Dobutamine Phosphate (1:1) Salt, (-)-Isomer
Dobutamine Tartrate
Dobutamine Tartrate (1:1), (R-(R*,R*))-Isomer
Dobutamine Tartrate (1:1), (S-(R*,R*))-Isomer
Dobutamine, (-)-Isomer
Dobutamine, Phosphate (1:1) Salt (+)-Isomer
Dobutrex
Hydrobromide, Dobutamine
Hydrochloride, Dobutamine
Lactobionate, Dobutamine
Lilly 81929
Oxiken
Posiject
Tartrate, Dobutamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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